molecular formula C17H12F4N2S B460650 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-21-1

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B460650
CAS No.: 625377-21-1
M. Wt: 352.4g/mol
InChI Key: FPRGSWDRSVHBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a fluorobenzyl sulfanyl moiety, and a trifluoromethyl group attached to a nicotinonitrile core. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Attachment of the Fluorobenzyl Sulfanyl Moiety: The fluorobenzyl sulfanyl group is incorporated through a thiolation reaction, where a fluorobenzyl halide reacts with a thiol compound under basic conditions.

    Cyclopropyl Group Addition: The final step involves the addition of the cyclopropyl group via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, enhances its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-[(3-chlorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
  • 6-Cyclopropyl-2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile
  • 6-Cyclopropyl-2-[(3-bromobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

Uniqueness

Compared to similar compounds, 6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Biological Activity

6-Cyclopropyl-2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11F3N2OS
  • Molar Mass : 300.3 g/mol
  • CAS Number : 625377-44-8

The compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing trifluoromethyl groups have been shown to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Similar derivatives have demonstrated the ability to reduce inflammatory markers in vitro and in vivo.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation, such as EGFR and Aurora-A kinase.
  • Induction of Apoptosis : Preliminary studies suggest that this compound could promote apoptosis in cancer cells by activating caspase pathways.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of similar nicotinonitrile derivatives on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated IC50 values ranging from 2.57 µM to 10 µM, suggesting significant potency against these cell lines .
  • Anti-inflammatory Activity :
    • In vivo studies demonstrated that compounds with structural similarities reduced edema in mouse models by inhibiting NF-κB signaling pathways, leading to decreased production of pro-inflammatory cytokines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Targeted Cell Line
Compound AAntitumor2.57HepG2
Compound BAnti-inflammatory30J774
Compound CAntitumor5.24A549

Properties

IUPAC Name

6-cyclopropyl-2-[(3-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2S/c18-12-3-1-2-10(6-12)9-24-16-13(8-22)14(17(19,20)21)7-15(23-16)11-4-5-11/h1-3,6-7,11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGSWDRSVHBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.